REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:17])=[C:8]([Cl:16])[CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1.[ClH:18]>O>[Cl:18][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([Cl:16])[C:7]=1[Cl:17] |f:0.1|
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Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
117.5 g
|
Type
|
reactant
|
Smiles
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NC=1C(=C(C=C(C1)C(F)(F)F)Cl)Cl
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Name
|
|
Quantity
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85 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
then filtered
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Type
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ADDITION
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Details
|
The filtrate is added to a solution of cuprous chloride (76.5 g.) in concentrated hydrochloric acid (500 ml.) over 5 minutes at 0° to 8° C.
|
Duration
|
5 min
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is cooled to 35° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane (2×300 ml.)
|
Type
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WASH
|
Details
|
The extract is washed with water, 2% sodium hydroxide solution
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1Cl)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |